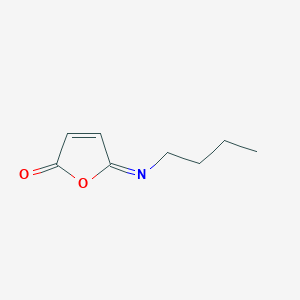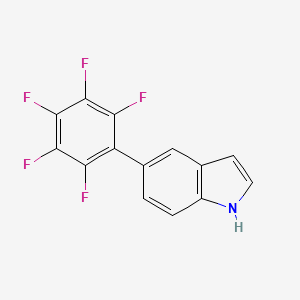
5-(2,3,4,5,6-Pentafluorophenyl)-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2,3,4,5,6-Pentafluorophenyl)-1H-indole is a compound that features a pentafluorophenyl group attached to an indole core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,3,4,5,6-Pentafluorophenyl)-1H-indole typically involves the reaction of 2,3,4,5,6-pentafluorobenzaldehyde with an indole derivative under specific conditions. One common method includes the use of a Lewis acid catalyst to facilitate the formation of the indole ring . The reaction conditions often require an inert atmosphere and controlled temperature to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
5-(2,3,4,5,6-Pentafluorophenyl)-1H-indole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like lithium aluminum hydride.
Substitution: The pentafluorophenyl group can undergo nucleophilic substitution reactions, where one or more fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, and other nucleophilic species.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while nucleophilic substitution can produce a variety of substituted indoles.
Aplicaciones Científicas De Investigación
5-(2,3,4,5,6-Pentafluorophenyl)-1H-indole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism by which 5-(2,3,4,5,6-Pentafluorophenyl)-1H-indole exerts its effects involves interactions with specific molecular targets and pathways. The pentafluorophenyl group enhances the compound’s electron-withdrawing properties, which can influence its reactivity and binding affinity to biological targets. The indole core is known to interact with various enzymes and receptors, potentially modulating their activity and leading to desired biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2,3,4,5,6-Pentafluorobenzaldehyde: Shares the pentafluorophenyl group but lacks the indole core.
2,3,4,5,6-Pentafluorophenylacetic acid: Contains the pentafluorophenyl group attached to an acetic acid moiety.
2,3,4,5,6-Pentafluorophenyl trifluoroacetate: Features the pentafluorophenyl group with a trifluoroacetate ester.
Uniqueness
5-(2,3,4,5,6-Pentafluorophenyl)-1H-indole is unique due to the combination of the pentafluorophenyl group and the indole core. This combination imparts distinct electronic properties and reactivity, making it valuable for specific applications in organic synthesis and materials science.
Propiedades
Fórmula molecular |
C14H6F5N |
|---|---|
Peso molecular |
283.20 g/mol |
Nombre IUPAC |
5-(2,3,4,5,6-pentafluorophenyl)-1H-indole |
InChI |
InChI=1S/C14H6F5N/c15-10-9(11(16)13(18)14(19)12(10)17)7-1-2-8-6(5-7)3-4-20-8/h1-5,20H |
Clave InChI |
MQHLLXFMAFRGIH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=CN2)C=C1C3=C(C(=C(C(=C3F)F)F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(3,3,4,4,5,5-Hexafluoro-2-(2-methylbenzo[b]thiophen-3-yl)cyclopent-1-en-1-yl)-5-methyl-2-phenyloxazole](/img/structure/B12856506.png)
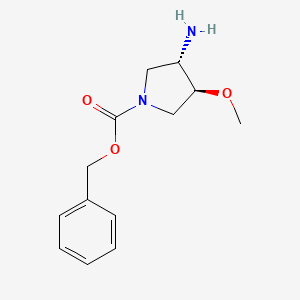

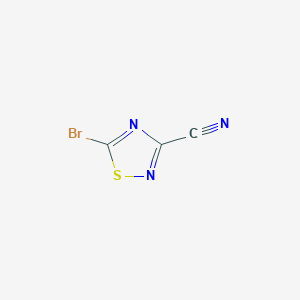
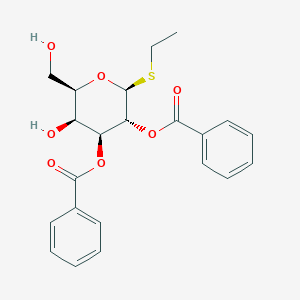
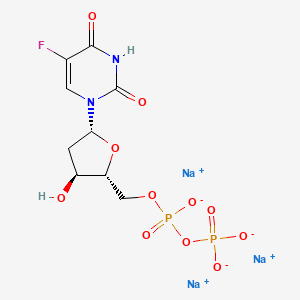

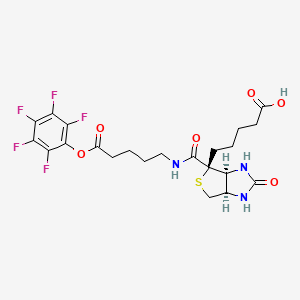

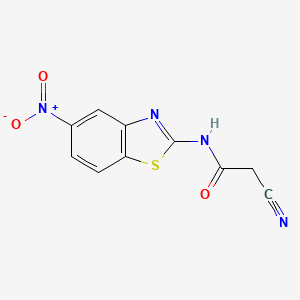
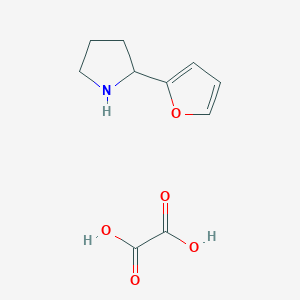
![(cis-Hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl)(thiazol-4-yl)methanone](/img/structure/B12856560.png)
